5-Bromo-4-methoxy-6-methylpyrimidine
Overview
Description
5-Bromo-4-methoxy-6-methylpyrimidine is a halogenated pyrimidine derivative with the molecular formula C6H7BrN2O. This compound is characterized by the presence of bromine, methoxy, and methyl groups attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Halogenation and Methoxylation: The synthesis of this compound typically involves the halogenation of 4-methoxy-6-methylpyrimidine followed by bromination. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common nucleophiles include sodium azide (NaN3) and potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, ether solvent, low temperatures.
Substitution: NaN3, KI, polar aprotic solvents like DMSO or DMF.
Major Products Formed:
Oxidation: this compound-2-oxide.
Reduction: this compound-2-ol.
Substitution: 5-Azido-4-methoxy-6-methylpyrimidine, 5-Iodo-4-methoxy-6-methylpyrimidine.
Scientific Research Applications
5-Bromo-4-methoxy-6-methylpyrimidine is widely used in scientific research due to its versatility as an intermediate. Its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is utilized in the design and synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-4-methoxy-6-methylpyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways to achieve therapeutic effects. The molecular targets and pathways involved vary based on the compound's use and the biological system it interacts with.
Comparison with Similar Compounds
5-Bromo-2-methoxy-4-methylpyrimidine
2-Bromo-4-methoxy-6-methylpyrimidine
5-Iodo-4-methoxy-6-methylpyrimidine
5-Azido-4-methoxy-6-methylpyrimidine
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Properties
IUPAC Name |
5-bromo-4-methoxy-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-5(7)6(10-2)9-3-8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPPNMNAHGZFDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717780 | |
Record name | 5-Bromo-4-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4319-87-3 | |
Record name | 5-Bromo-4-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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